N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3): A Technical Guide to Identification, Synthesis, and Pharmacological Utility
N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3): A Technical Guide to Identification, Synthesis, and Pharmacological Utility
Executive Summary
N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS: 897948-59-3) is a highly specialized pharmaceutical intermediate and structural building block[1]. As a Senior Application Scientist, I frequently utilize ortho-substituted benzamides like this to introduce rigid, metabolically stable pharmacophores into drug candidates. This whitepaper provides an authoritative, step-by-step guide to the identification, structural rationale, and synthesis of this compound, ensuring researchers can reliably integrate it into their discovery pipelines.
Chemical Identity & Physicochemical Profiling
To establish a baseline for analytical verification, the core physicochemical properties of N-cyclopropyl-3-methoxy-2-methylbenzamide are summarized below[1].
| Property | Value |
| Compound Name | N-cyclopropyl-3-methoxy-2-methylbenzamide |
| CAS Registry Number | 897948-59-3 |
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.26 g/mol |
| SMILES String | O=C(NC1CC1)C2=CC=CC(OC)=C2C |
| Core Pharmacophore | ortho-substituted benzamide |
Structural Rationale & Pharmacological Relevance
In medicinal chemistry, the 3-methoxy-2-methylbenzoyl moiety is a privileged structural motif. It is frequently utilized as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including HSP90 inhibitors and tropane-based compounds[2]. Furthermore, this specific substitution pattern is found in commercialized agrochemicals like Methoxyfenozide, demonstrating its biological compatibility and stability[3].
The addition of the cyclopropylamine group is a deliberate design choice. The cyclopropyl ring restricts the conformational flexibility of the amide nitrogen, reducing the entropic penalty upon target binding. Causally, replacing a linear alkyl chain (like an isopropyl group) with a cyclopropyl ring drastically improves metabolic stability against cytochrome P450-mediated oxidative degradation.
Caption: Pharmacophore mapping and structural rationale for the compound's moieties in drug design.
Analytical Characterization & Self-Validating Identification
Trustworthiness in organic synthesis relies on self-validating analytical systems. To confirm the identity of CAS 897948-59-3, researchers must employ orthogonal techniques: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
Self-Validating LC-MS Protocol
To ensure the protocol is self-validating, the workflow incorporates a blank injection and a known standard (the starting benzoic acid) prior to the sample run. Because the starting material (3-methoxy-2-methylbenzoic acid) has a mass of 166.17 g/mol and the product is 205.26 g/mol , observing the disappearance of the m/z 165.1[M-H]⁻ peak and the emergence of the m/z 206.1 [M+H]⁺ peak provides definitive, real-time proof of reaction completion.
Step-by-Step LC-MS Methodology:
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Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.
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Gradient Elution: Use Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Mass Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor for the primary pseudo-molecular ion at m/z 206.1 [M+H]⁺.
Synthetic Methodology & Workflow
Synthesizing sterically hindered amides requires careful consideration of reaction kinetics. The ortho-methyl group creates a steric shield around the carbonyl carbon of the precursor acid (3-methoxy-2-methylbenzoic acid), significantly slowing down nucleophilic attack[4]. This causality dictates our choice of coupling reagent: while EDC/HOBt might suffice for unhindered acids, HATU is strictly required here to form the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling despite the steric bulk[2].
Caption: Synthetic workflow for N-cyclopropyl-3-methoxy-2-methylbenzamide via HATU-mediated coupling.
Step-by-Step Amide Coupling Protocol:
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Activation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq, CAS 55289-06-0) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt ester.
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Nucleophilic Coupling: Add cyclopropylamine (1.5 eq, CAS 765-30-0) dropwise to the activated mixture. Stir continuously for 4 to 12 hours at room temperature. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 1:1) until the starting acid is fully consumed.
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Quench & Extraction (Self-Validating Workup): Dilute the reaction mixture with Ethyl Acetate (10x volume). Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize and remove any unreacted acid. Crucial Step: Wash the organic layer three times with 5% aqueous LiCl. The causality here is that DMF is highly soluble in aqueous LiCl; skipping this step will result in severe DMF contamination in the final NMR spectra.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If minor impurities persist, purify via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate.
References
[1] Title: 897948-59-3 | N-Cyclopropyl-3-methoxy-2-methylbenzamide Source: BLDPharm URL:
[2] Title: WO2009055077A1 - Tropane compounds Source: Google Patents URL:
[3] Title: Methoxyfenozide | C22H28N2O3 | CID 105010 Source: PubChem - NIH URL:
[4] Title: 6-Bromo-3-methoxy-2-methylbenzoic acid in Organic Synthesis Source: BenchChem URL:
